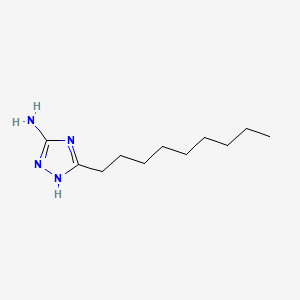![molecular formula C12H8Cl2F3N3O B2411564 4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-13-6](/img/structure/B2411564.png)
4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H8Cl2F3N3O and its molecular weight is 338.11. The purity is usually 95%.
BenchChem offers high-quality 4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The compound has been a subject of structural analysis, with studies focusing on its tautomeric forms and intramolecular hydrogen bonding. For instance, Rockley and Summers (1981) synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, closely related to the compound , demonstrating its existence predominantly in the (arylamino)methylene tautomer with intramolecular hydrogen bonding (Rockley & Summers, 1981).
Spectroscopic Studies and X-ray Structure Analysis
- Holzer et al. (2003) conducted a study on spiro-fused (C2)-azirino-(C4)-pyrazolones, which are structurally similar, and their findings include spectroscopic studies and single-crystal X-ray analysis, providing insights into the molecular structure and characteristics of such compounds (Holzer et al., 2003).
Mass Spectral Fragmentation Analysis
- Keats, Rockley, and Summers (1982) explored the mass spectral fragmentation patterns of a similar compound, elucidating the principal initial fragmentation routes and minor routes, contributing to the understanding of its chemical behavior under mass spectrometry (Keats, Rockley, & Summers, 1982).
Complexation Studies
- Smith et al. (1989) investigated the complexation of similar compounds with actinides and lanthanides, providing insights into their potential applications in the field of material science or coordination chemistry (Smith et al., 1989).
Pharmaceutical Potential Evaluation
- Thomas et al. (2018) synthesized two pyrazole derivatives, closely related to the compound , and conducted a comprehensive computational evaluation of their reactivity and pharmaceutical potential. This study offers insights into the possible applications of such compounds in drug development (Thomas et al., 2018).
Antibacterial Activity Research
- Liu et al. (2012) designed and synthesized Schiff bases derived from similar compounds and tested their antibacterial activities, demonstrating the potential of these compounds in developing new antibacterial agents (Liu et al., 2012).
Anticancer Activity Studies
- Ali et al. (2021) synthesized novel derivatives involving similar structural frameworks and assessed their anticancer activity, indicating the potential use of these compounds in cancer treatment research (Ali et al., 2021).
Propiedades
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3O/c1-20-11(21)7(10(19-20)12(15,16)17)5-18-9-3-2-6(13)4-8(9)14/h2-5,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIKWPGZEVEMOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115393 |
Source


|
| Record name | 4-[[(2,4-Dichlorophenyl)amino]methylene]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
CAS RN |
320425-13-6 |
Source


|
| Record name | 4-[[(2,4-Dichlorophenyl)amino]methylene]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

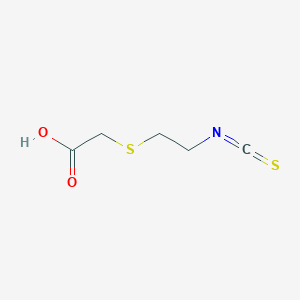
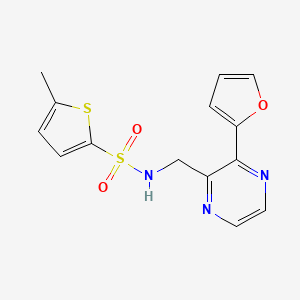
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)
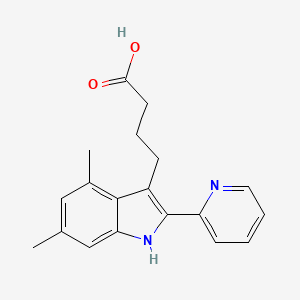
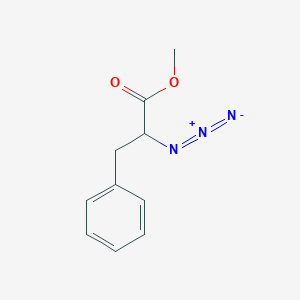
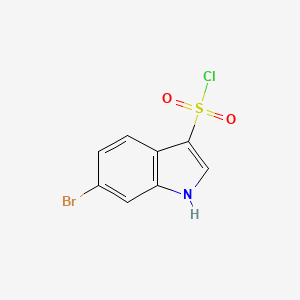
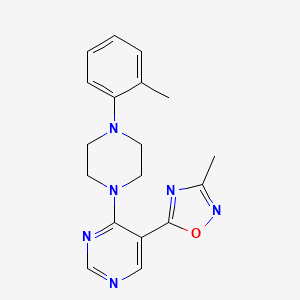
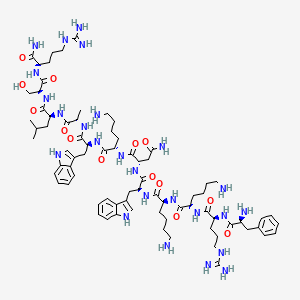
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)
![2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411496.png)

![3-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2411500.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2411503.png)
